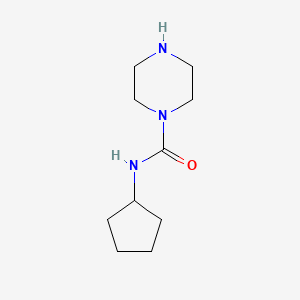
2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide is a chemical compound that belongs to the class of amides It features a fluorine atom on the benzyl ring, which can influence its chemical properties and reactivity
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common synthetic route involves the amination of 2-fluorobenzyl chloride with methylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Reductive Amination: Another method is reductive amination, where 2-fluorobenzaldehyde is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. Large-scale production often employs automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The fluorine atom on the benzyl ring can make the compound resistant to oxidation under mild conditions.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of 2-fluoro-benzaldehyde.
Reduction: Formation of 2-amino-N-(2-fluoro-benzyl)-N-methyl-ethanol.
Substitution: Formation of various fluorinated benzyl derivatives.
科学的研究の応用
2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.
Industry: Its use in the production of specialty chemicals and materials highlights its industrial relevance.
作用機序
The mechanism by which 2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide exerts its effects involves interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
2-Amino-N-(2-chloro-benzyl)-N-methyl-acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide: Contains a methoxy group on the benzyl ring.
2-Amino-N-(2-hydroxy-benzyl)-N-methyl-acetamide: Features a hydroxyl group on the benzyl ring.
Uniqueness: The presence of the fluorine atom in 2-Amino-N-(2-fluoro-benzyl)-N-methyl-acetamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound's stability, binding affinity, and overall reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
IUPAC Name |
2-amino-N-[(2-fluorophenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUVAOPMIGFQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B7846955.png)













